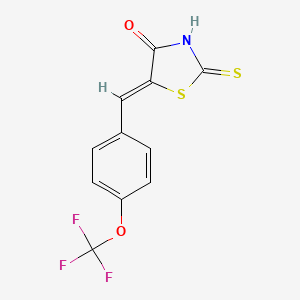

(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-2-sulfanylidene-5-[[4-(trifluoromethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2S2/c12-11(13,14)17-7-3-1-6(2-4-7)5-8-9(16)15-10(18)19-8/h1-5H,(H,15,16,18)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPNIWVGZZPJT-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide, followed by cyclization . The reaction is usually carried out in the presence of a base, such as sodium acetate, and under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or thiazolidinone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of rhodanine derivatives are highly dependent on substituents at the benzylidene position and modifications to the thiazolidinone ring. Below is a comparative analysis with structurally related compounds:

Substituent Effects on Bioactivity and Physicochemical Properties

- Electron-Withdrawing Groups (–OCF₃, –NO₂): The trifluoromethoxy group in the target compound likely improves metabolic stability and membrane permeability compared to –OH or –OCH₃ analogs. Nitro (–NO₂) substituents in anti-cancer analogs (e.g., ) enhance cytotoxicity but may reduce solubility .

- Electron-Donating Groups (–OH, –NMe₂): Hydroxybenzylidene derivatives (e.g., compound II) exhibit hydrogen-bonding capacity, influencing crystal packing and solvate formation . The –NMe₂ group in increases electron density, altering electrochemical redox potentials .

- Heterocyclic Modifications (Azulene, Benzo[d]thiazole): Azulene-containing derivatives () show unique electrochemical behavior due to π-conjugation, while benzo[d]thiazole-imino groups () enhance anti-tuberculosis activity via target-specific interactions .

Crystallographic and Solvation Differences

- The target compound’s –OCF₃ group may induce steric hindrance, affecting crystal packing compared to smaller substituents. For example, (5Z)-5-(2-hydroxybenzylidene)-2-thioxothiazolidin-4-one forms methanol hemisolvates, whereas dimethylsulfoxide solvates are observed in analogs with bulkier substituents .

- Hydrogen-bonding patterns in rhodanine derivatives are influenced by substituents. Ortho-hydroxy groups form intramolecular H-bonds, stabilizing the Z-configuration, while para-substituents (–OCF₃) may favor intermolecular interactions .

Biological Activity

(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound's unique structural features, including the trifluoromethoxy group, may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one is , with a molecular weight of approximately 433.4 g/mol. The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one have demonstrated selective cytotoxic effects on K562 and HeLa cells, with IC50 values ranging from 8.5 µM to 15.1 µM . The mechanism of action appears to involve the induction of apoptosis through both extrinsic and intrinsic pathways, suggesting potential as a chemotherapeutic agent.

Table 1: Cytotoxicity Data of Thiazolidinone Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | K562 | 8.5 | |

| Compound B | HeLa | 15.1 | |

| Compound C | MDA-MB-361 | 25.6 |

Antiviral Activity

Thiazolidinone derivatives have also been evaluated for their antiviral properties. In particular, some have shown promising results against Yellow Fever Virus (YFV). For example, a related thiazolidinone exhibited an EC50 value of 6.9 µM against YFV in Vero cells, indicating substantial antiviral efficacy . This suggests that (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one may possess similar antiviral properties.

The biological activity of thiazolidinone derivatives is often attributed to their ability to interact with cellular targets involved in cell proliferation and apoptosis pathways. Specifically, these compounds may inhibit key enzymes or receptors that facilitate cancer cell survival and replication.

Case Studies

- Anticancer Efficacy : A study focused on the synthesis and evaluation of various thiazolidinone derivatives found that several compounds exhibited strong cytotoxic effects against cancer cell lines, outperforming standard chemotherapy agents like cisplatin in some cases .

- Antiviral Screening : Another investigation into the antiviral potential of thiazolidinones highlighted their effectiveness against YFV, with one compound demonstrating superior potency compared to traditional antiviral drugs such as ribavirin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Knoevenagel condensation between rhodanine (2-thioxothiazolidin-4-one) and 4-(trifluoromethoxy)benzaldehyde. Reaction conditions include refluxing in ethanol or acetic acid with a base catalyst (e.g., sodium acetate) for 6–12 hours. Optimization involves adjusting solvent polarity, temperature, and catalyst loading to improve yield and stereoselectivity. TLC or HPLC monitors reaction progress .

- Key Considerations : Impurities from side reactions (e.g., over-oxidation) are minimized by controlling reaction time and inert atmospheres. Recrystallization from ethanol or DMF-acetic acid mixtures ensures purity .

Q. Which spectroscopic techniques are essential for characterizing thiazolidin-4-one derivatives, and what key spectral features confirm successful synthesis?

- Methodology :

- IR Spectroscopy : A strong C=O stretch at 1680–1720 cm⁻¹ and C=S stretch at 1200–1250 cm⁻¹ confirm the thiazolidinone core.

- ¹H/¹³C NMR : The Z-configuration of the benzylidene moiety is indicated by a deshielded vinyl proton (δ 7.5–8.5 ppm) and coupling constants (J ≈ 12–14 Hz for transoid geometry). Aromatic protons of the trifluoromethoxy group appear as distinct multiplets .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula, while fragmentation patterns confirm substituent positions .

Q. What are the standard in vitro assays for evaluating acetylcholinesterase (AChE) inhibitory activity in thiazolidin-4-one derivatives?

- Methodology : Ellman’s assay is widely used. AChE activity is measured spectrophotometrically by monitoring the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow anion (λ = 412 nm). IC₅₀ values are calculated using donepezil as a reference standard. Assays are performed in triplicate at pH 8.0 with controlled temperature (25°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results when confirming the Z-configuration of the benzylidene moiety?

- Methodology :

- X-ray Crystallography : Definitive confirmation of the Z-configuration is achieved via single-crystal X-ray diffraction. The dihedral angle between the thiazolidinone ring and benzylidene group typically ranges from 5–15° in Z-isomers .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data. Discrepancies may arise from crystal packing effects or solvent interactions, requiring refinement of computational models .

Q. How does introducing electron-withdrawing groups (e.g., trifluoromethoxy) affect the electrochemical properties of benzylidene-thiazolidinone hybrids?

- Methodology : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in aprotic solvents (e.g., DMF) reveal redox behavior. The trifluoromethoxy group lowers the LUMO energy, enhancing electron affinity. Peak potentials (Epa/Epc) shift cathodically, indicating improved charge-transfer efficiency. Modified electrodes (e.g., polyL films) detect heavy metals (e.g., Pb²⁺) at nM concentrations due to enhanced complexation .

Q. What computational methods predict the biological activity of thiazolidin-4-one derivatives, and how do they correlate with experimental results?

- Methodology :

- QSAR Models : 2D/3D descriptors (e.g., logP, polar surface area) are used to build regression models linking structure to AChE inhibition. CoMFA/CoMSIA analyses highlight steric and electrostatic contributions .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in AChE’s active site. Hydrogen bonds with Trp86 and π-π stacking with Phe295 correlate with experimental IC₅₀ values. Discrepancies arise from solvent effects or protein flexibility, necessitating MD simulations .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data between similar thiazolidin-4-one derivatives?

- Methodology :

- Structural Reanalysis : Verify stereochemical purity via chiral HPLC or X-ray crystallography. Impurities (e.g., E-isomers) can skew activity .

- Assay Variability : Control for enzyme source (e.g., human vs. electric eel AChE), substrate concentration, and incubation time. Normalize data to internal standards .

- SAR Studies : Systematically modify substituents (e.g., replacing trifluoromethoxy with nitro groups) to isolate electronic vs. steric effects .

Tables

Table 1 : Key Spectral Data for (Z)-2-Thioxo-5-(4-(Trifluoromethoxy)Benzylidene)Thiazolidin-4-One

| Technique | Observed Signal | Reference Compound (Rhodanine) |

|---|---|---|

| IR (cm⁻¹) | C=O: 1705; C=S: 1230 | C=O: 1690; C=S: 1215 |

| ¹H NMR (δ) | Vinyl H: 7.82 (s); CF₃O-Ar: 7.45–7.30 (m) | Vinyl H: 7.65 (s) |

| ¹³C NMR (δ) | C=O: 167.2; C=S: 178.9 | C=O: 166.8; C=S: 177.5 |

Table 2 : Comparative AChE Inhibitory Activity of Thiazolidin-4-One Derivatives

| Compound | IC₅₀ (µM) | Key Structural Feature |

|---|---|---|

| Target Compound (Z-isomer) | 1.30 | 4-(Trifluoromethoxy)benzylidene |

| Analog with 4-NO₂ Substitution | 2.15 | Electron-withdrawing nitro group |

| Analog with 4-OCH₃ Substitution | 5.80 | Electron-donating methoxy group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.